molecular formula C16H12N4O4S B2892450 N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1797267-44-7

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Katalognummer: B2892450
CAS-Nummer: 1797267-44-7
Molekulargewicht: 356.36
InChI-Schlüssel: GDIVCFHRUQSXGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic acetamide derivative characterized by a thiophene core substituted with a 3-methyl-1,2,4-oxadiazole moiety and a benzo[d]oxazol-2-one-linked acetamide group. This compound combines two pharmacologically significant heterocycles: 1,2,4-oxadiazole (known for metabolic stability and bioactivity) and benzo[d]oxazol-2-one (associated with anti-inflammatory and enzyme inhibitory properties).

Eigenschaften

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c1-9-17-15(24-19-9)14-10(6-7-25-14)18-13(21)8-20-11-4-2-3-5-12(11)23-16(20)22/h2-7H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIVCFHRUQSXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a unique combination of a 1,2,4-oxadiazole ring and a benzo[d]oxazole moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions including cyclization and condensation processes.

Synthetic Route Overview:

  • Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through reactions involving amidoximes and carboxylic acids in a suitable medium.
  • Thiophene Derivative Synthesis: Thiophene derivatives can be produced using methods like the Gewald reaction.
  • Final Coupling: The final step involves coupling the thiophene and oxadiazole derivatives to form the target compound.

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit various cancer cell lines through multiple mechanisms:

  • Cytotoxic Effects: In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer). The compound reduced cell viability significantly at concentrations ranging from 10 µM to 50 µM over 24 to 48 hours .
Cell LineConcentration (µM)Viability Reduction (%)
MDA-MB-2311045.2 - 62.7
HT-295039.0 - 49.4

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes: Oxadiazole derivatives are known to inhibit enzymes such as methionine aminopeptidase and thymidylate synthase, which are crucial in tumor growth and proliferation .
  • Induction of Apoptosis: Flow cytometry analysis has shown that treatment with this compound leads to significant apoptosis in cancer cells, indicating its potential as an anticancer agent.
  • Cell Cycle Arrest: Studies have indicated that the compound can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structural features have demonstrated antimicrobial activity. The presence of the oxadiazole ring has been linked to moderate antibacterial effects against various pathogens .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole-containing compounds:

  • Study on MDA-MB-231 Cells: A study demonstrated that compounds similar to this compound showed a three-fold increase in cytotoxicity compared to standard chemotherapeutics like Cisplatin .
  • HT-29 Cell Line Analysis: In another study focusing on HT-29 cells, it was found that specific modifications in the chemical structure led to enhanced cytotoxic effects and lower viability rates compared to untreated controls.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reported Data (Melting Point, Yield)
Target Compound C₁₆H₁₃N₅O₄S 379.37 g/mol 1,2,4-Oxadiazole, Thiophene, Benzo[d]oxazol-2-one Not reported
N-Allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide () C₁₅H₁₅N₃O₂S₂ 357.43 g/mol Thioxothiazolidine, Allyl, Benzyl Yield: 75%, M.p.: 162–164°C
2-(3-Butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide () C₁₃H₂₁N₃O₂S₂ 339.45 g/mol Thioxothiazolidine, Butyl, Isobutyl Yield: 68%, M.p.: 148–150°C
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide () C₁₇H₁₈N₄O₅ 358.3 g/mol 1,2,4-Oxadiazole, Benzo[d]oxazol-2-one, Tetrahydro-2H-pyran No physical data reported

Key Observations:

  • Core Heterocycles: Unlike thioxothiazolidine-based analogues (), the target compound employs a thiophene-1,2,4-oxadiazole hybrid system, which may enhance π-π stacking interactions in biological targets. The benzo[d]oxazol-2-one group (shared with ’s compound) is linked to acetamide, a motif associated with enzyme inhibition .
  • Substituent Effects: The 3-methyl group on the oxadiazole ring in the target compound likely improves lipophilicity compared to the tetrahydro-2H-pyran substituent in ’s analogue, which may influence solubility and membrane permeability .

Inferred Bioactivity

The benzo[d]oxazol-2-one moiety is known to interact with serine proteases and inflammatory targets, while 1,2,4-oxadiazoles often enhance metabolic stability in drug candidates .

Vorbereitungsmethoden

Thiophene Ring Construction

The Gewald reaction is widely employed to synthesize 3-aminothiophene derivatives. For this compound, 2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine is prepared via:

  • Condensation of methyl cyanoacetate with elemental sulfur and a ketone (e.g., acetylacetone) at 80–100°C in ethanol.
  • Cyclization of the resulting 2-cyanothiophene intermediate with hydroxylamine hydrochloride in methanol under reflux to form the oxadiazole ring.

Reaction Conditions :

  • Temperature: 80–100°C
  • Catalyst: Triethylamine (for cyclization)
  • Yield: 68–72%

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is synthesized via cyclodehydration of an amidoxime with a carboxylic acid derivative. For the 3-methyl variant:

  • Amidoxime Preparation : React methyl acetoacetate with hydroxylamine hydrochloride in ethanol.
  • Cyclization : Treat the amidoxime with acetic anhydride at 120°C for 4 hours.

Key Data :

Step Reagents Temperature Yield
Amidoxime Formation NH₂OH·HCl, EtOH 80°C 85%
Cyclization Ac₂O 120°C 78%

Synthesis of 2-(2-Oxobenzo[d]Oxazol-3(2H)-yl)Acetamide

Benzo[d]Oxazol-2-one Synthesis

The benzo[d]oxazol-2-one core is synthesized from 2-aminophenol derivatives:

  • Cyclization : React 2-aminophenol with phosgene (or triphosgene as a safer alternative) in dichloromethane at 0°C.
  • Acetamide Functionalization : Introduce the acetamide group via nucleophilic substitution using chloroacetamide in the presence of K₂CO₃.

Optimized Protocol :

  • Reagents : Triphosgene (1.2 eq), chloroacetamide (1.5 eq)
  • Solvent : Dichloromethane
  • Yield : 82%

Final Coupling Reaction

Amide Bond Formation

The two intermediates are coupled using carbodiimide-based reagents:

  • Activate the carboxylic acid group of the benzo[d]oxazol-2-one-acetamide derivative with EDCI/HOBt in DMF.
  • React with the 3-methyl-1,2,4-oxadiazole-thiophen-3-amine at room temperature for 12 hours.

Reaction Metrics :

Parameter Value
Coupling Reagent EDCI/HOBt
Solvent DMF
Time 12 hours
Yield 75%

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and automated platforms are recommended to enhance reproducibility. Critical steps include:

  • Purification : Recrystallization from ethanol-water mixtures (purity >98%).
  • Quality Control : HPLC analysis with C18 columns (acetonitrile/water mobile phase).

Challenges and Solutions

  • Low Cyclization Yields : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 150°C).
  • Byproduct Formation : Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediates.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions, starting with the formation of the 3-methyl-1,2,4-oxadiazole-thiophene core. A key step is the coupling of the thiophene-oxadiazole intermediate with the 2-oxobenzo[d]oxazol-3(2H)-yl acetamide group. Optimize yields by:

  • Using triethylamine as a base to neutralize HCl during chloroacetyl chloride reactions .
  • Refluxing in aprotic solvents (e.g., dioxane) for 4–6 hours, monitored via TLC .
  • Purifying via recrystallization from ethanol-DMF mixtures .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • 1H/13C NMR : Assign peaks for the thiophene (δ 6.5–7.5 ppm), oxadiazole (C=N at ~160 ppm), and benzoxazole (C=O at ~170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW 401.4 g/mol) via high-resolution MS .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays aligned with structural analogs:

  • Enzyme inhibition : Test against kinases or proteases linked to the benzoxazole moiety’s electrophilic properties .
  • Antimicrobial activity : Use broth microdilution assays (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Q. What solvent systems are suitable for solubility and stability studies?

  • Polar aprotic solvents : DMSO or DMF for stock solutions (10 mM).
  • Aqueous buffers : Use ≤1% DMSO in PBS (pH 7.4) for in vitro assays. Stability can be monitored via UV-Vis spectroscopy at λmax ~270 nm .

Q. How can researchers validate the compound’s tautomeric or conformational states?

  • X-ray crystallography : Resolve crystal structures to confirm the oxadiazole-thiophene linkage geometry .
  • DFT calculations : Compare computed vs. experimental NMR shifts to identify dominant tautomers .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite identification : Use hepatic microsomes to identify species-specific metabolic pathways .
  • Formulation optimization : Improve bioavailability via nanoemulsions or cyclodextrin complexes .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog synthesis : Modify the oxadiazole methyl group or benzoxazole oxygen to sulfur (e.g., benzothiazole) .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects with IC50 values .
  • Target engagement assays : Employ SPR or ITC to measure binding kinetics with purified enzymes .

Q. What experimental approaches resolve ambiguities in reaction mechanisms during synthesis?

  • Isotopic labeling : Use 15N-labeled reagents to track oxadiazole ring formation via 15N NMR .
  • Kinetic studies : Vary temperature (25–80°C) and monitor intermediate formation via in-situ IR spectroscopy .

Q. How can researchers investigate the compound’s potential off-target effects?

  • Proteome profiling : Use affinity pulldown coupled with LC-MS/MS to identify interacting proteins .
  • Transcriptomics : Perform RNA-seq on treated cells to detect pathway-level perturbations .

Q. What methodologies confirm the compound’s role in modulating oxidative stress pathways?

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays .
  • Enzyme activity assays : Measure SOD or GPx inhibition in lysates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.